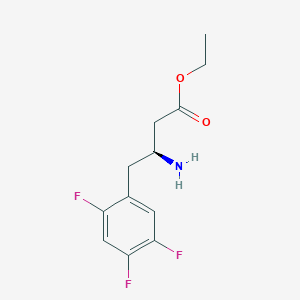

Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

Description

Properties

Molecular Formula |

C12H14F3NO2 |

|---|---|

Molecular Weight |

261.24 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate |

InChI |

InChI=1S/C12H14F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6,8H,2-3,5,16H2,1H3/t8-/m0/s1 |

InChI Key |

SCAQGFRAYMMTNM-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](CC1=CC(=C(C=C1F)F)F)N |

Canonical SMILES |

CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride-Mediated Reduction

The most straightforward method involves reducing (S)-methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate using sodium borohydride (NaBH₄) in acetic acid. As detailed in, the protocol proceeds via a two-stage process:

- Exothermic borohydride activation : NaBH₄ (1.12 g, 0.03 mol) reacts with acetic acid at 15–20°C to generate active reducing species.

- Conjugate addition : The enoate ester (2.6 g, 0.01 mol) undergoes 1,4-addition at 20–25°C for 1 hour, followed by aqueous workup (NaHCO₃, pH 10–11) and HCl/EtOH treatment to yield the target compound as a yellowish oil (56% yield).

Critical parameters:

- Temperature control : Maintaining 20–25°C prevents β-elimination side reactions.

- Acid stoichiometry : Acetic acid serves dual roles as proton source and solvent, with excess amounts accelerating borane decomposition.

Despite moderate yields, this method avoids transition metals, making it preferable for early-stage drug development where residual metal limits are stringent.

Catalytic Hydrogenation of Enamine Intermediates

Palladium-Carbon Mediated Asymmetric Hydrogenation

Patent CN102391142B discloses a high-pressure hydrogenation route starting from methyl 3-oxo-4-(2,4,5-trifluorophenyl)butyrate:

- Enamine formation : Reacting the β-ketoester with ammonium formate in methanol at reflux generates the enamine intermediate.

- Chiral induction : Using 10 wt% Pd/C and triethylamine under H₂ (1 atm, 25°C, 5 hours) achieves 95% yield of (S)-enantiomer.

Optimization insights :

- Ligand effects : Triethylamine enhances Pd dispersion, increasing surface activity.

- Pressure trade-offs : Elevated H₂ pressures (>5 atm) improve reaction rates but necessitate specialized equipment.

This method’s main limitation lies in the pyrophoric nature of Pd/C catalysts, requiring rigorous safety protocols in industrial settings.

Asymmetric Reduction Using Chiral Borohydride Systems

Lewis Acid-Crown Ether Cooperative Catalysis

CN112225666B introduces a novel catalytic system combining NaBH₄, ZnCl₂ (Lewis acid), and 18-crown-6 ether:

- Substrate activation : ZnCl₂ coordinates the enoate’s carbonyl group, polarizing the α,β-unsaturated system.

- Stereochemical control : Crown ether encapsulates Na⁺ ions, leaving BH₄⁻ free for face-selective hydride delivery.

- Chiral amplification : Subsequent treatment with (R)-2-amino-1-phenylethanol ligand induces dynamic kinetic resolution, elevating ee to >99%.

Reaction conditions :

- Molar ratios : Substrate/NaBH₄/ZnCl₂/crown ether = 1:3:0.5:0.2

- Temperature : 20–30°C balances reactivity and selectivity.

This approach eliminates high-pressure equipment and achieves pharmaceutical-grade chirality, though crown ether recovery remains challenging.

Protection/Deprotection Strategies for Amino Group Stabilization

Boc-Protected Intermediate Synthesis

WO2014086325A1 outlines a protecting group strategy using tert-butyloxycarbonyl (Boc):

- Boc protection : Treat 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with Boc₂O/DMAP in THF.

- Esterification : Couple with ethanol via DCC/DMAP-mediated Steglich esterification.

- Deprotection : TFA cleavage in dichloromethane yields enantiopure ethyl ester.

Key considerations :

- Acid sensitivity : The trifluorophenyl group necessitates mild deprotection conditions (0°C, 2h).

- Scale-up viability : Boc groups introduce two additional steps but improve crystallinity for purification.

Comparative Analysis of Synthetic Methods

N/R: Not reported in cited sources

Industrial Scalability and Process Economics

The Pd/C hydrogenation route dominates current manufacturing due to its robustness in multi-ton batches. However, borohydride-based asymmetric reductions are gaining traction for niche applications requiring ultrahigh ee (>99.5%). Key cost drivers include:

- Catalyst recycling : Pd recovery via filtration adds $15–20/kg to production costs.

- Solvent consumption : Methanol usage in hydrogenation (300 mL per 0.1 mol substrate) necessitates large-volume distillation.

- Chiral ligands : (R)-2-amino-1-phenylethanol at 1–2 mol% contributes $120–150/kg to raw material costs.

Process intensification strategies like continuous flow reactors could enhance the viability of enzymatic and borohydride methods by reducing residence times and improving catalyst turnover.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Industry: The compound is used in the production of agrochemicals and other industrially important chemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of sitagliptin, the compound acts as a key intermediate that undergoes enzymatic transformations to produce the final active pharmaceutical ingredient . The molecular targets and pathways involved in these transformations are typically enzymes such as transaminases and esterases .

Comparison with Similar Compounds

Menthyl 3-Amino-4-(2,4,5-Trifluorophenyl)Butyrate (BHF)

- CAS: Not specified.

- Molecular Formula: Likely C₂₀H₂₅F₃NO₂ (menthyl ester derivative).

- Structural Features : Replaces the ethyl ester group with a bulkier menthyl ester and retains the 2,4,5-trifluorophenyl and amine moieties .

- Activity: Demonstrated significant hypoglycemic effects in diabetic mouse models.

- Applications : Investigated as a therapeutic candidate for type 2 diabetes.

Ethyl (S)-3-((tert-Butoxycarbonyl)Amino)-4-(2,4,5-Trifluorophenyl)Butanoate

- CAS : 70424-93-0

- Molecular Formula: C₁₇H₂₂F₃NO₄ (MW ~361.35 g/mol).

- Structural Features : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine, enhancing stability during synthesis .

- Applications : Used as a protected intermediate in peptide synthesis or drug development. The Boc group is typically removed under acidic conditions to regenerate the free amine.

Ethyl 3-Oxo-4-(2,4,5-Trifluorophenyl)Butanoate

- CAS : 1151240-88-8

- Molecular Formula : C₁₂H₁₁F₃O₃ (MW ~260.21 g/mol).

- Structural Features : Replaces the amine group with a ketone at the β-position .

- Applications: Key precursor in synthesizing racemic β-amino esters via reductive amination. Lacks direct pharmacological activity but critical for enantioselective synthesis of β-amino acids .

Ethyl 3-Amino-4,4-Difluorobutanoate

- CAS : 1599057-72-3

- Molecular Formula: C₆H₁₁F₂NO₂ (MW ~175.16 g/mol).

- Structural Features: Contains 4,4-difluoro substitution on the butanoate chain and lacks the aromatic trifluorophenyl group .

Comparative Analysis

Structural and Functional Differences

*TFP: Trifluorophenyl

Key Insights

- Ester Group Impact : Replacing the ethyl ester with menthyl (BHF) enhances hypoglycemic activity, likely due to improved lipophilicity and target engagement .

- Amine Protection : Boc protection (CAS 70424-93-0) is critical for synthetic stability but requires deprotection for bioactive forms .

- Trifluorophenyl Role: The 2,4,5-TFP group is essential for binding to DPP-4 or related targets, as seen in BHF’s efficacy . Its absence (e.g., in 4,4-difluoro butanoate) eliminates this activity .

- Ketone vs. Amine : The 3-oxo derivative (CAS 1151240-88-8) serves as a synthetic precursor but lacks bioactivity, underscoring the necessity of the amine for therapeutic effects .

Research Findings and Implications

- Synthetic Utility: The Boc-protected and 3-oxo derivatives are pivotal in scalable synthesis routes for chiral β-amino esters .

- Fluorination Patterns : The 2,4,5-TFP group’s electronic and steric properties likely enhance target affinity, whereas aliphatic fluorination (4,4-difluoro) may alter metabolic stability .

Q & A

Q. What are the key synthetic routes for Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, and how is enantiomeric purity achieved?

The compound is synthesized via enantioselective methods such as ruthenium-catalyzed asymmetric hydrogenation of enamine esters, achieving up to 97% yield and 99% enantiomeric excess (ee) . Alternative enzymatic approaches using whole-cell Escherichia coli systems with dual plasmids (for aldehyde reductase and glucose dehydrogenase) can also reduce ketone intermediates efficiently, though scalability requires optimization . Boc-protection strategies are employed to stabilize the amino group during synthesis, as seen in related trifluoromethylated analogs .

Q. Which analytical methods are recommended for assessing purity and enantiomeric excess?

High-performance liquid chromatography (HPLC) with chiral columns is critical for determining enantiomeric purity, as demonstrated for Boc-protected analogs achieving ≥99% ee . Specific rotation measurements (e.g., +13.5° to +17.5°) and nuclear magnetic resonance (NMR) spectroscopy further validate structural integrity and purity .

Q. What are the common intermediates in the synthesis of this compound, and how are they characterized?

Key intermediates include ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate , synthesized via Claisen condensation or enzymatic reduction, and characterized by NMR, mass spectrometry (MS), and X-ray crystallography . Methyl esters of hydroxy or azido derivatives (e.g., methyl 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate) are also intermediates, with their solubility and stability profiles documented .

Q. What stability considerations are critical for storing and handling this compound?

The compound should be stored in sealed containers under dry, cool conditions (room temperature or lower) to prevent hydrolysis of the ester group or degradation of the amino moiety. Stability studies on analogs recommend avoiding moisture and extreme pH conditions .

Advanced Research Questions

Q. How can ruthenium-catalyzed asymmetric hydrogenation be optimized for higher yield and ee?

Optimization involves catalyst selection (e.g., chiral Ru complexes), substrate-to-catalyst ratios, and reaction parameters (temperature, pressure). Evidence shows that adjusting hydrogen pressure to 50–100 psi and using polar solvents (e.g., methanol) enhances enantioselectivity . Post-reaction purification via recrystallization or chromatography further improves ee .

Q. What role does the 2,4,5-trifluorophenyl group play in biological activity, particularly for DPP-4 inhibitors?

The electron-withdrawing trifluorophenyl group enhances binding affinity to dipeptidyl peptidase-4 (DPP-4) by stabilizing hydrophobic interactions within the enzyme’s active site. Molecular modeling studies on analogs demonstrate that fluorination at the 2,4,5-positions improves metabolic stability and selectivity .

Q. How do structural modifications (e.g., amino or ester groups) influence pharmacokinetic properties?

Replacing the ethyl ester with a methyl group or introducing Boc-protection alters lipophilicity and metabolic stability . For example, trifluoromethyl groups in analogs increase membrane permeability and resistance to oxidative degradation, as observed in anti-inflammatory and anti-cancer derivatives .

Q. How can contradictory data on enzymatic vs. catalytic asymmetric synthesis efficiency be resolved?

Comparative studies should evaluate reaction scalability , ee, and yield under standardized conditions. Enzymatic methods (e.g., whole-cell systems) may offer higher stereoselectivity but require cofactor regeneration, while catalytic hydrogenation is faster but less sustainable . Hybrid approaches, such as enzymatic resolution of racemic mixtures post-catalysis, could reconcile these trade-offs .

Data Contradictions and Resolution Strategies

- Synthetic Efficiency : Enzymatic routes () report high ee but face scalability challenges, whereas catalytic methods () achieve industrial-scale yields. Resolution involves hybrid protocols or continuous-flow systems.

- Biological Activity : Fluorine positioning (e.g., 2,4,5- vs. 3,4,5-) impacts target selectivity. Computational docking studies () and structure-activity relationship (SAR) analyses are recommended to clarify discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.